3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane
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Overview
Description
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane, also known as DM-APT, is a novel synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane is not fully understood, but it is believed to act through multiple pathways. 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Biochemical And Physiological Effects
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce oxidative stress. In addition, 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to inhibit the proliferation and induce apoptosis of cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane for lab experiments is its high potency and selectivity, which allows for effective and specific targeting of various biological pathways. 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane is also relatively stable and easy to handle in lab settings. However, one limitation of 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. In addition, further studies are needed to fully understand the safety and toxicity profile of 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane.
Future Directions
There are several future directions for 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane research, including exploring its potential therapeutic applications in various diseases, optimizing its synthesis method to improve yield and purity, and investigating its safety and toxicity profile in preclinical and clinical settings. In addition, further studies are needed to elucidate the exact mechanism of action of 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane and its interactions with other biological pathways. Overall, 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane shows great potential as a novel therapeutic compound for various diseases, and further research is warranted to fully explore its therapeutic potential.
Synthesis Methods
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane is synthesized through a multi-step process that involves the reaction of 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane with 3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propylamine. The resulting compound is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain the final product.
Scientific Research Applications
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to protect against oxidative stress and reduce neuroinflammation. In anti-inflammatory therapy, 3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane has been shown to reduce inflammation and pain in animal models.
properties
CAS RN |
139392-04-4 |
---|---|
Product Name |
3,7-Dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane |
Molecular Formula |
C20H33N5O |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-(aminomethyl)-5-[3-(7,10-dimethyl-3,7,10-triazatricyclo[3.3.3.01,5]undecan-3-yl)propyl]-2-methylpyridin-3-ol |
InChI |
InChI=1S/C20H33N5O/c1-15-18(26)17(7-21)16(8-22-15)5-4-6-25-13-19-9-23(2)10-20(19,14-25)12-24(3)11-19/h8,26H,4-7,9-14,21H2,1-3H3 |
InChI Key |
YRHYOTAXTMTZCA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CN)CCCN2CC34CN(CC3(C2)CN(C4)C)C |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN)CCCN2CC34CN(CC3(C2)CN(C4)C)C |
Other CAS RN |
139392-04-4 |
synonyms |
3,7-dimethyl-10-(3-(4-aminomethyl-5-hydroxy-6-methyl-3-pyridyl)propyl)-3,7,10-triazatricyclo(3.3.3.0(1,5))undecane 3,7-DPPTU |
Origin of Product |
United States |
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